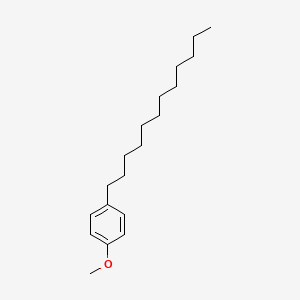

4-Dodecylanisole

Description

Contextualization of Long-Chain Anisole (B1667542) Derivatives in Synthetic Organic Chemistry

Long-chain anisole derivatives are valuable intermediates and building blocks in synthetic organic chemistry. The presence of both a lipophilic alkyl chain and a more polar methoxy-substituted aromatic ring gives these molecules amphiphilic character, influencing their reactivity and physical properties. The methoxy (B1213986) group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups onto the aromatic ring. wikipedia.org This reactivity is fundamental to constructing more complex molecular architectures. organicchemistrytutor.commasterorganicchemistry.com

Synthetic strategies often involve the strategic manipulation of the anisole core. For instance, the methoxy group can be cleaved to reveal a phenol (B47542), providing a different set of reactive possibilities. The long alkyl chain is crucial for applications requiring solubility in nonpolar media or for creating materials with specific self-assembly properties. The synthesis of these compounds can be approached in several ways, such as the Williamson ether synthesis from a long-chain alkyl halide and a methoxyphenoxide, or through Friedel-Crafts alkylation of anisole, although the latter can be prone to rearrangements and polyalkylation. The development of efficient and selective synthetic methods remains an active area of research. chinesechemsoc.org

Significance of 4-Dodecylanisole within Contemporary Chemical Synthesis and Materials Science Research

Among the long-chain anisole derivatives, this compound has emerged as a particularly important compound in modern chemical research. Its well-defined structure, consisting of a C12 alkyl chain at the para position relative to the methoxy group, makes it an ideal model system for studying the influence of long alkyl chains on molecular organization and material properties.

In materials science, this compound and its derivatives are key components in the formulation of liquid crystals. core.ac.uk The long, flexible dodecyl chain, combined with the rigid aromatic core, is a classic molecular design for inducing mesophase behavior. core.ac.ukresearchgate.net The specific length of the alkyl chain influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. core.ac.uk This tunability is critical for the development of advanced display technologies and smart materials that respond to external stimuli like electric fields or temperature. mdpi.comlcsoftmatter.com

Furthermore, these molecules are investigated as precursors for functional polymers and as components in self-assembling monolayers. The interplay between the van der Waals forces of the alkyl chains and the π-π stacking interactions of the aromatic rings can be harnessed to create highly ordered nanostructures. wikipedia.org These organized systems are central to research in nanotechnology, with potential applications in sensors, catalysis, and advanced coatings. case.edu Liquid crystal monomers (LCMs), a class of compounds to which this compound is related, are widely used in liquid crystal displays (LCDs). nih.gov

Overview of Key Research Areas and Methodological Approaches Relevant to this compound Studies

Research involving this compound spans several interdisciplinary areas, driven by its unique molecular structure. Key research fields include:

Liquid Crystals: A primary focus is the synthesis and characterization of new liquid crystalline materials derived from this compound. Researchers investigate how modifications to the molecular structure affect phase transitions and electro-optical properties. researchgate.netmdpi.com

Materials Science and Nanotechnology: This area explores the use of this compound in creating structured materials. extrica.com This includes its role in forming nanocomposites, where it can act as a dispersing agent or a matrix for nanoparticles, and in developing smart materials. wikipedia.orgcase.edu

Synthetic Methodology: Organic chemists continue to develop novel and more efficient ways to synthesize and functionalize this compound and related long-chain alkoxyaromatics. chinesechemsoc.org This includes exploring greener synthetic routes and new catalytic systems. researchgate.net

The study of this compound employs a range of methodological and analytical techniques:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and purity of synthesized compounds.

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for separation and analysis of reaction mixtures and final products.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is crucial for identifying the phase transition temperatures of liquid crystalline materials derived from this compound.

Microscopy: Polarized Optical Microscopy (POM) is the standard method for observing the characteristic textures of different liquid crystal phases.

Scattering Techniques: X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and spacing in the various ordered phases of these materials.

These combined research efforts and analytical approaches continue to uncover new properties and potential applications for this compound, solidifying its importance in advanced chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C19H32O |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

1-dodecyl-4-methoxybenzene |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3 |

InChI Key |

XTYSNEGAKVMQIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 4 Dodecylanisole

Electrophilic Aromatic Substitution Reactions on the Anisole (B1667542) Moiety

The benzene (B151609) ring of 4-dodecylanisole is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. wikipedia.org This activation, however, is tempered by the steric hindrance imposed by the bulky dodecyl chain. The interplay of these electronic and steric effects governs the regioselectivity of EAS reactions on the anisole moiety.

Halogenation and Nitration Studies: Regioselectivity and Mechanistic Insights

Halogenation of aromatic compounds like this compound proceeds via an electrophilic substitution mechanism. libretexts.org The methoxy group is a strong ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. In the case of this compound, the para position is already occupied by the dodecyl chain, so substitution is directed to the ortho positions (C2 and C6).

Studies on the halogenation of similar long-chain alkylphenols and their derivatives have shown that the regioselectivity can be controlled by the choice of halogenating agent and reaction conditions. For instance, the use of milder halogenating agents can favor mono-substitution at the less sterically hindered ortho position.

Nitration of this compound follows a similar electrophilic aromatic substitution pathway, with the nitronium ion (NO₂⁺) acting as the electrophile. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. As with halogenation, the methoxy group directs the substitution to the ortho positions. The reaction conditions can be tuned to control the degree of nitration, yielding either mono- or di-nitro derivatives.

Acylation and Sulfonation Reactions for Further Functionalization

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring of this compound, leading to the formation of valuable ketone intermediates. sigmaaldrich.comorganic-chemistry.org The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org Research on the acylation of anisole has shown high selectivity for the para-position. scirp.orgresearchgate.net Given that the para-position in this compound is blocked, acylation is expected to occur at the ortho-positions.

Sulfonation of this compound introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically achieved by treating the compound with concentrated sulfuric acid or fuming sulfuric acid. wikipedia.orgsaskoer.cayoutube.com The sulfonic acid group is a versatile functional group that can be converted into other functionalities, such as sulfonyl chlorides, sulfonamides, and sulfonic esters, further expanding the synthetic utility of this compound. The sulfonation of analogous long-chain alkylbenzenes is a key step in the production of linear alkylbenzene sulfonate (LAS) surfactants. wikipedia.orgusda.gov

Reactions Involving the Aliphatic Dodecyl Chain

The long dodecyl chain of this compound offers another avenue for chemical modification, allowing for the introduction of functionality at the terminal position or along the chain.

Terminal Functionalization Strategies: Oxidation, Reduction, and Derivatization

The terminal methyl group of the dodecyl chain can be selectively functionalized through various oxidative methods. For example, microbial oxidation has been shown to convert long-chain alkylbenzenes into the corresponding carboxylic acids. nih.gov Chemical oxidation methods can also be employed to introduce hydroxyl or carbonyl groups at the terminus of the alkyl chain.

Once a functional group is introduced at the terminal position, it can be further transformed. For instance, a terminal carboxylic acid can be reduced to the corresponding alcohol or converted into a variety of esters and amides. A terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to alkyl halides or other derivatives.

Side-Chain Modifications for Tailored Molecular Architecture

Beyond terminal functionalization, the dodecyl chain can be modified at other positions. For example, radical halogenation can introduce a halogen atom at various points along the chain, with the regioselectivity depending on the reaction conditions and the specific halogen used. youtube.com These halogenated intermediates can then be subjected to nucleophilic substitution reactions to introduce a wide range of functional groups.

These side-chain modifications allow for the synthesis of this compound derivatives with tailored molecular architectures, which can be useful in applications such as liquid crystals, polymers, and self-assembling systems.

Cleavage of the Methoxy Group and its Transformations

The ether linkage of the methoxy group in this compound can be cleaved under acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.orgsciencemadness.orglongdom.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism, where the protonated ether is attacked by a halide ion. masterorganicchemistry.comsciencemadness.org In the case of an aryl alkyl ether like this compound, the cleavage always results in the formation of a phenol (B47542) (this compound) and a methyl halide, because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack. libretexts.orgmasterorganicchemistry.com

The resulting this compound is a valuable intermediate that can undergo a variety of reactions at the phenolic hydroxyl group, such as esterification and etherification, to produce a new range of functionalized molecules. In some cases, the cleavage of the methoxy group can be accompanied by other transformations, such as acylation, when the reaction is carried out in the presence of an acylating agent and a Lewis acid at elevated temperatures. nih.gov

Demethylation Reactions for Phenol Generation

The cleavage of the methyl group from the ether linkage in this compound to generate 4-dodecylphenol (B94205) is a key transformation. This demethylation is a common deprotection strategy for aryl methyl ethers in organic synthesis. rsc.org The aryl methyl ether bond is notably stable, making its cleavage a significant chemical challenge. rsc.org Various reagents and methodologies have been developed to efficiently achieve this conversion, many of which are applicable to long-chain alkylated anisoles like this compound.

Common methods for demethylation include:

Acid-Catalyzed Hydrolysis: Strong protic acids, particularly those with a nucleophilic counter-ion like hydroiodic acid (HI) or hydrobromic acid (HBr), are frequently used. chemsky-cn.comchemsky-cn.com The reaction typically proceeds via a nucleophilic attack of the iodide or bromide ion on the methyl group, leading to the formation of phenol and methyl iodide or bromide. chemsky-cn.comstackexchange.com

Lewis Acids: A variety of Lewis acids can facilitate the cleavage of the methoxy group. Boron tribromide (BBr₃) is a standard and highly effective reagent for this purpose, often used when sensitive functional groups are present that cannot tolerate harsh acidic or basic conditions. chemsky-cn.comstackexchange.comresearchgate.net Other Lewis acids, such as aluminum chloride (AlCl₃), are also effective. rsc.orgchemsky-cn.com The mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, which activates the methyl group for cleavage. chemsky-cn.comresearchgate.net

Nucleophilic Reagents: Thiolate anions are potent nucleophiles for demethylation. Systems employing the sodium or potassium salts of alkanethiols in polar aprotic solvents like N,N-dimethylformamide (DMF) are effective. chim.it Notably, the use of long-chain, low-odor thiols like 1-dodecanethiol (B93513) has been shown to be a practical and efficient alternative for demethylating a range of anisole substrates. sciencemadness.orgresearchgate.net This method is particularly relevant for this compound, demonstrating that long alkyl chains on the nucleophile are well-tolerated.

Catalytic Methods: More advanced methods include catalytic approaches. Catalytic hydrogenolysis using a metal catalyst like Palladium on carbon (Pd/C) can be used, especially in industrial applications. chemsky-cn.com Heterogeneous catalysts, such as molybdenum disulfide (MoS₂) modified with niobic acid (H₄Nb₂O₇), have shown high conversion of anisole to phenol with excellent selectivity. researchgate.net Additionally, organophotoredox catalysis represents a modern strategy for the chemoselective deprotection of phenolic ethers under mild conditions, and has been successfully applied to substrates with long alkyl chains. chemrxiv.org

The choice of method depends on factors such as the presence of other functional groups in the molecule, reaction scale, and desired conditions.

| Reagent Class | Specific Reagent(s) | General Conditions | Applicability Notes | Reference(s) |

|---|---|---|---|---|

| Strong Protic Acids | HI, HBr | Heating | Classic, high-efficiency method. | chemsky-cn.com |

| Lewis Acids | BBr₃, AlCl₃ | Often at low temperatures (e.g., -20 °C to RT) in an inert solvent like CH₂Cl₂. | BBr₃ is very effective for sensitive substrates. | rsc.orgchemsky-cn.comstackexchange.comresearchgate.net |

| Nucleophilic Thiols | Sodium dodecanethiolate | Heating in a polar aprotic solvent (e.g., DMF at 100°C). | A practical, low-odor method suitable for various anisoles. | sciencemadness.orgresearchgate.net |

| Heterogeneous Catalysts | MoS₂-H₄Nb₂O₇ | High temperature and H₂ pressure (e.g., 270 °C, 3 MPa H₂). | Offers high conversion and selectivity for phenol. | researchgate.net |

| Photoredox Catalysts | 9-Mes-10-MeAcr⁺ClO₄⁻ with TMSCl | LED irradiation at room temperature. | Modern, mild method shown to work on substrates with long alkyl chains. | chemrxiv.org |

Transalkylation and Ether Exchange Methodologies

Transalkylation is a chemical reaction that involves the transfer of an alkyl group from one organic compound to another. wikipedia.org In the context of this compound, this can manifest in two primary ways:

Intermolecular Dodecyl Group Transfer: The dodecyl group can be transferred from the anisole ring to another aromatic acceptor molecule, such as benzene or toluene. This reaction is typically catalyzed by solid acids like zeolites. wikipedia.org Such processes are of significant value in the petrochemical industry to balance the production of various aromatic compounds. wikipedia.orgportfolio-pplus.com The transalkylation of high molecular weight alkyl aromatics, including dodecylbenzenes, is a known industrial process. google.com

Disproportionation: Two molecules of this compound can react, where one molecule transfers its dodecyl group to the other. This results in the formation of anisole and a di-dodecylanisole. This is a specific type of transalkylation common in the processing of alkylaromatics. wikipedia.orgnefthim.com

The mechanism of acid-catalyzed transalkylation can proceed through two main pathways, depending on the catalyst and conditions. csic.es The first is a dealkylation-alkylation mechanism where the alkyl group is cleaved from one ring as a carbocation and subsequently adds to another ring. The second involves a bulky diarylmethane-like intermediate. The pore size of zeolite catalysts often plays a crucial role in determining which mechanism is favored and the selectivity of the products. wikipedia.orgcsic.es

Ether exchange, the direct swapping of the methoxy group, is a less commonly described specific reaction for anisole derivatives compared to demethylation or transalkylation of the ring substituent. The primary reactive pathways for the ether linkage involve its complete cleavage (demethylation).

Role of this compound as a Precursor in Multi-Step Organic Syntheses

This compound serves as a valuable starting material for the synthesis of more complex molecules by leveraging the reactivity of its aromatic ring and alkyl side chain.

Reactions of the Aromatic Ring: The methoxy group (–OCH₃) is a powerful activating group that directs electrophilic aromatic substitution (EAS) to the positions ortho and para to itself. msu.eduorganicmystery.com In this compound, the para position is occupied by the dodecyl group, meaning that electrophilic attack will occur almost exclusively at the two ortho positions (positions 2 and 6, adjacent to the methoxy group). This high regioselectivity makes it a predictable precursor for di-substituted aromatic compounds. Examples of such transformations include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (or without for highly activated rings) introduces a halogen atom.

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride in the presence of a Lewis acid (e.g., AlCl₃) introduces a ketone functionality (R-C=O). msu.edunumberanalytics.com

These substituted this compound derivatives can then be subjected to further synthetic steps, such as reduction of a nitro group to an amine or further manipulation of an introduced acyl group.

Reactions of the Dodecyl Side Chain: The alkyl chain also offers sites for functionalization, primarily at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated due to its ability to form a resonance-stabilized benzylic radical. libretexts.orglibretexts.org

Benzylic Bromination: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination at the benzylic position. libretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., -OH, -CN, -OR').

Side-Chain Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄), can cleave the entire alkyl side chain, regardless of its length, back to a carboxylic acid group (–COOH). libretexts.orglibretexts.org In the case of this compound, this reaction would yield p-methoxybenzoic acid (p-anisic acid), a valuable chemical intermediate. This transformation uses the dodecyl group as a placeholder that is later removed to reveal a different functionality.

Through these selective reactions, this compound can be elaborated into a diverse array of more complex chemical structures, highlighting its utility as a versatile synthetic precursor.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Dodecylanisole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-dodecylanisole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in this compound. The spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). savemyexams.com

The ¹H NMR spectrum reveals distinct signals for the aromatic, methoxy (B1213986), and dodecyl chain protons. The aromatic region for a 1,4-disubstituted benzene (B151609) ring typically shows a characteristic AA'BB' system, which often appears as two doublets. libretexts.org The protons on the aromatic ring ortho to the electron-donating methoxy group (H-2, H-6) are expected to be shielded and appear upfield compared to the protons meta to it (H-3, H-5), which are adjacent to the alkyl chain. The methoxy group protons appear as a sharp singlet. The dodecyl chain protons show a triplet for the terminal methyl group, a triplet for the benzylic methylene (B1212753) group (coupled to the adjacent methylene), and a broad multiplet for the remaining ten methylene units. libretexts.org

The ¹³C NMR spectrum, usually recorded with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom. savemyexams.com The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the oxygen (C-1) and the carbon attached to the alkyl chain (C-4) are quaternary and can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The long alkyl chain produces a series of signals in the aliphatic region of the spectrum. oregonstate.edu

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-6 (Aromatic) | ~ 7.11 | d (Doublet) | ~ 8.7 | 2H |

| H-3, H-5 (Aromatic) | ~ 6.83 | d (Doublet) | ~ 8.7 | 2H |

| -OCH₃ (Methoxy) | ~ 3.79 | s (Singlet) | - | 3H |

| H-1' (Benzylic CH₂) | ~ 2.55 | t (Triplet) | ~ 7.7 | 2H |

| H-2' to H-11' (Alkyl CH₂) | ~ 1.26 | m (Multiplet) | - | 20H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-O) | ~ 157.9 |

| C-4 (Ar-C) | ~ 135.2 |

| C-2, C-6 (Ar-CH) | ~ 129.5 |

| C-3, C-5 (Ar-CH) | ~ 113.8 |

| -OCH₃ | ~ 55.2 |

| C-1' (Benzylic) | ~ 35.1 |

| C-2' to C-10' (Alkyl Chain) | ~ 31.9 - 29.3 |

| C-11' (Alkyl Chain) | ~ 22.7 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show a correlation between the aromatic protons H-2/H-6 and H-3/H-5. It would also map the connectivity of the entire dodecyl chain, showing correlations between H-1' and H-2', H-2' and H-3', and so on, down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). ceitec.cz This allows for the definitive assignment of each carbon signal based on the already assigned proton signal. For example, the proton signal at ~3.79 ppm would correlate with the carbon signal at ~55.2 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings, which is vital for connecting different structural fragments. ceitec.cz Key HMBC correlations for this compound would include:

The methoxy protons (~3.79 ppm) to the aromatic carbon C-1 (~157.9 ppm).

The benzylic protons H-1' (~2.55 ppm) to aromatic carbons C-4 (~135.2 ppm) and C-3/C-5 (~113.8 ppm).

The aromatic protons H-3/H-5 to the benzylic carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be observed between the methoxy protons (-OCH₃) and the ortho-aromatic protons (H-2, H-6), confirming their spatial proximity.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique that provides information about the mass, and thus the molecular formula, of a compound and its structural features through fragmentation analysis. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). enovatia.comhilarispublisher.com This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₉H₃₂O), the calculated exact monoisotopic mass of the molecular ion ([M]⁺˙) is 276.2453 u. An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the molecular formula. spectralworks.com

Calculated Exact Mass for this compound

| Ion Formula | Calculated Monoisotopic Mass (u) |

|---|

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. libretexts.org This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound is dominated by cleavages related to the most stable resulting fragments.

The most characteristic fragmentation pathway for this compound is the benzylic cleavage, which is an alpha-cleavage relative to the aromatic ring. This involves the loss of an undecyl radical (•C₁₁H₂₃) to form a highly stable methoxybenzyl cation at m/z 121. This ion is the base peak in the spectrum due to its resonance stabilization. Further fragmentation can occur along the alkyl chain, leading to a series of carbocations separated by 14 mass units (the mass of a CH₂ group). nih.gov

Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 276 | [C₁₉H₃₂O]⁺˙ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage (loss of •C₁₁H₂₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups

For this compound, the spectra will be dominated by absorptions corresponding to the anisole (B1667542) and dodecyl moieties.

C-H Stretching: The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the numerous aliphatic C-H stretches of the dodecyl chain and methoxy group appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a set of peaks between 1610 and 1450 cm⁻¹.

Ether Linkage: The characteristic C-O-C stretching of the anisole group gives rise to two strong bands: an asymmetric stretch around 1245 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Alkyl Chain Bending: The dodecyl chain is characterized by CH₂ scissoring (~1465 cm⁻¹), CH₃ symmetric bending (~1375 cm⁻¹), and a characteristic CH₂ rocking vibration around 720-725 cm⁻¹ which is indicative of a long straight alkyl chain.

Substitution Pattern: A strong out-of-plane (oop) C-H bending vibration is expected in the 840-810 cm⁻¹ region, which is characteristic of 1,4-disubstitution on a benzene ring.

Raman spectroscopy provides complementary information. While C=O, O-H, and other polar bonds give strong IR signals, C-C and C=C bonds, which are more polarizable, often produce strong Raman signals. Therefore, the aromatic ring and alkyl chain backbone vibrations would be prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3010 | Medium-Weak | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1610, 1585, 1515 | Medium-Strong | Strong |

| CH₂ Scissoring | Alkyl Chain | ~1465 | Medium | Medium |

| CH₃ Bending | Alkyl Chain | ~1375 | Medium | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1245 | Strong | Weak |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Medium | Medium |

| C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | ~830 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While specific crystallographic studies on this compound are not publicly available, research on related long-chain alkyl-substituted aromatic compounds suggests that the solid-state structure would be significantly influenced by the interplay between the van der Waals interactions of the aliphatic chains and potential π-π stacking or other non-covalent interactions of the anisole head groups.

Hypothetical Research Findings:

A hypothetical single-crystal X-ray diffraction study of a this compound derivative, for instance, a bromo-substituted analog (this compound-2-bromo), could be envisioned. The introduction of a heavy atom like bromine would facilitate the solution of the phase problem in X-ray diffraction analysis. numberanalytics.com

In such a hypothetical study, single crystals suitable for X-ray diffraction would be grown, potentially through slow evaporation from an appropriate solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The analysis would likely reveal a layered structure where the dodecyl chains of adjacent molecules align in an interdigitated or a parallel fashion to maximize van der Waals forces. The anisole rings might exhibit a herringbone or a slipped-stack packing arrangement to optimize electrostatic and π-π interactions. The precise torsion angle between the phenyl ring and the methoxy group, as well as the conformation of the flexible dodecyl chain, would be determined with high precision.

Illustrative Crystallographic Data for a Hypothetical this compound Derivative:

The following table represents the kind of data that would be obtained from an X-ray crystallographic analysis of a hypothetical this compound derivative.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₉H₃₁BrO |

| Formula Weight | 355.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 45.00 Å, β = 92.5° |

| Volume | 2027.5 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.165 g/cm³ |

| Key Bond Length (C-O) | 1.365 Å (Aromatic), 1.420 Å (Aliphatic) |

| Key Bond Angle (C-O-C) | 118.5° |

| Torsion Angle (C-C-O-C) | 5.2° (Anisole) |

This detailed structural information would be invaluable for rationalizing the material properties of this compound derivatives and for designing new molecules with tailored solid-state characteristics for various applications.

Computational and Theoretical Studies on 4 Dodecylanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. nrel.gov These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule. unipd.it

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is a workhorse of modern computational chemistry for calculating the optimized geometry and thermodynamic properties of molecules like 4-dodecylanisole.

DFT calculations would typically begin with the construction of an initial 3D structure of this compound. This structure would then be subjected to geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the ground state geometry, which corresponds to the most stable arrangement of the atoms. From this optimized geometry, a wealth of energetic data can be derived, including the total electronic energy, enthalpy, and Gibbs free energy. These calculations are crucial for understanding the molecule's stability and are often performed using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). niscpr.res.in

Table 1: Hypothetical DFT-Calculated Thermodynamic Parameters for this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Total Electronic Energy | -X.XXXX | Hartrees |

| Enthalpy | -X.XXXX | Hartrees |

| Gibbs Free Energy | -X.XXXX | Hartrees |

| Dipole Moment | ~2.0 | Debye |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from DFT calculations. Actual values would require specific computations to be performed.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties, including spectroscopic parameters.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities, which can then be compared with experimental spectra for validation. Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. stanford.eduresearchgate.netwustl.edu This allows for the exploration of conformational changes and intermolecular interactions over time.

Conformational Analysis and Flexibility of the Dodecyl Chain

The long dodecyl chain of this compound is highly flexible, capable of adopting a multitude of conformations. MD simulations are an ideal tool to explore this conformational space. By simulating the molecule in a vacuum or in a solvent, one can observe the rotations around the single bonds of the alkyl chain and identify the most probable (lowest energy) conformations.

The simulation would reveal how the chain folds and flexes, which is crucial for understanding its steric bulk and how it interacts with other molecules or surfaces. The flexibility of the dodecyl chain can be quantified by analyzing the dihedral angle distributions along the chain over the course of the simulation.

Intermolecular Interactions in Solvated Systems or Aggregates

The behavior of this compound in a condensed phase is governed by its intermolecular interactions. MD simulations can be used to study the molecule in various solvents or in self-assembled aggregates. nih.gov By explicitly including solvent molecules (e.g., water, hexane) in the simulation box, one can study the solvation process and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of this compound.

In the case of aggregation, MD simulations can predict how multiple this compound molecules might arrange themselves to form micelles or other supramolecular structures. These simulations would highlight the role of van der Waals interactions between the dodecyl chains and potential π-stacking interactions between the anisole (B1667542) rings.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Anisole Derivatives (Excluding Biological/Safety Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net While specific QSPR models for this compound are not readily found in the literature, numerous studies have been conducted on analogous anisole derivatives, particularly halogenated anisoles. nih.govresearchgate.net

These studies have successfully developed models to predict properties such as vapor pressure, n-octanol/water partition coefficient (log Kow), and aqueous solubility (-log Sw). nih.gov The models are typically built using multiple linear regression (MLR) or more advanced machine learning techniques like support vector machines (SVM). researchgate.net The descriptors used in these models are derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters.

For instance, a study on halogenated anisoles found that descriptors related to the electrostatic potential, molecular volume, and the energy of the highest occupied molecular orbital (EHOMO) were effective in predicting their physicochemical properties. nih.gov These models demonstrate good predictive capabilities and can be used to estimate the properties of other anisole derivatives for which experimental data is unavailable. nih.gov

Table 2: Examples of Descriptors Used in QSPR Models for Anisole Derivatives

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms |

| Topological | Connectivity Indices, Wiener Index |

| Geometrical | Molecular Volume, Surface Area |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential |

Source: Based on descriptors mentioned in QSPR studies of anisole derivatives. nih.gov

Reaction Mechanism Elucidation via Computational Transition State Search

The elucidation of reaction mechanisms at a molecular level is a fundamental goal in chemistry, providing insights that can guide the synthesis of new compounds and the optimization of reaction conditions. Computational chemistry, particularly through the use of methods like Density Functional Theory (DFT), has become an indispensable tool for this purpose. marquette.eduunifr.ch A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway that connects reactants to products. rsc.orgresearchgate.net The search for and analysis of these fleeting structures provide critical information about the feasibility and kinetics of a reaction.

Despite the power of these computational methods, a thorough review of the scientific literature reveals a notable gap in the specific application of these techniques to the compound This compound . While numerous computational studies have been conducted on the reaction mechanisms of anisole and its simpler derivatives, as well as on the alkylation of phenols, specific research detailing the computational transition state search for reactions involving this compound is not publicly available. researchgate.netacs.orgscispace.comacs.orgresearchgate.net

Theoretical investigations into reaction mechanisms typically involve mapping out the potential energy surface of a reaction. rsc.org This process identifies the stable reactant and product molecules as energy minima and the transition state as a first-order saddle point. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a crucial factor in the reaction rate. researchgate.net Various computational algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods or the Nudged Elastic Band (NEB) method, are employed to locate these transition state structures. rsc.orgresearchgate.net

For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or ether cleavage, a computational study would typically proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a reacting partner), products, and an initial guess of the transition state structure would be optimized to find their lowest energy conformations. marquette.edu

Transition State Search: Starting from the initial guess, a transition state search algorithm would be used to locate the exact saddle point on the potential energy surface. rsc.org

Frequency Calculation: A frequency calculation would then be performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state indeed connects the intended reactants and products. rsc.org

The results of such a study would typically be presented in the form of data tables, summarizing key energetic and geometric parameters.

Table 1: Hypothetical Data Table for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Bond Distance(s) (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | N/A |

| Transition State | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Products | [Calculated Value] | - | N/A |

This table is a hypothetical representation and is not based on published data.

Table 2: Hypothetical Key Geometric Parameters of a Transition State

| Parameter | Reactant 1 | Reactant 2 | Transition State | Product |

| C-X Bond Length (Å) | [Value] | N/A | [Value] | [Value] |

| Y-Z Bond Length (Å) | N/A | [Value] | [Value] | [Value] |

| Dihedral Angle (°) | [Value] | [Value] | [Value] | [Value] |

This table is a hypothetical representation and is not based on published data.

Without dedicated research on this compound, the specific values for these tables remain speculative. The long dodecyl chain could introduce additional conformational complexities and might influence the electronic properties of the anisole ring, potentially affecting reaction barriers and pathways compared to simpler anisoles. However, without specific computational studies, these effects cannot be quantified.

Applications of 4 Dodecylanisole in Advanced Materials Research

Incorporation into Polymer Architectures and Macromolecular Design

No research articles or patents were found that describe the use of 4-Dodecylanisole as a monomer or comonomer in any form of polymerization. There is no available data on its reactivity, the types of polymers that could be formed from it, or the properties of such polymers.

There is no scientific literature available that details the incorporation of the this compound moiety as a side-chain in functional polymers. Consequently, no information exists on how this specific side-chain would influence the physical, chemical, or electronic properties of a polymer.

Role in Liquid Crystalline Systems and Mesophase Development

While the influence of alkyl chains and anisole (B1667542) groups on the behavior of other liquid crystalline compounds is a well-established area of study, no research could be located that specifically investigates these effects in molecules containing the this compound structure. There are no documented studies on its mesogenic properties or its influence on the formation and stability of liquid crystal phases.

No publications were found that report the design, synthesis, or characterization of novel mesogenic (liquid crystal-forming) architectures that incorporate this compound units.

Self-Assembly Phenomena and Supramolecular Structures

There is no available research on the self-assembly behavior of this compound. Studies on its capacity to form micelles, vesicles, Langmuir-Blodgett films, or other supramolecular structures have not been reported in the scientific literature. Therefore, no data on its critical micelle concentration, aggregation behavior, or the morphology of any potential self-assembled structures is available.

Micellization and Vesicle Formation Studies in Non-Aqueous or Specific Solvent Systems

The self-assembly of amphiphilic molecules into micelles and vesicles is a well-established phenomenon in aqueous systems, driven by the hydrophobic effect. However, the behavior of such molecules in non-aqueous or specific solvent systems is a growing area of research, offering pathways to new materials and formulations. This compound, with its moderately polar anisole headgroup, is particularly suited for studying such phenomena in solvents of varying polarity.

In non-aqueous media, the driving forces for self-assembly are more complex than in water and can include solvophobic interactions, dipole-dipole interactions, and hydrogen bonding. For a non-ionic amphiphile like this compound, the formation of reverse micelles can be anticipated in nonpolar solvents. In this scenario, the polar anisole headgroups would form the core of the micelle, sequestered away from the nonpolar solvent, while the dodecyl chains would extend into the bulk solvent. The critical micelle concentration (CMC) in such systems is influenced by the nature of the solvent and the temperature.

Vesicle formation by single-chain amphiphiles is less common than micellization but can be induced under specific conditions, such as in mixed solvent systems or through changes in temperature. For this compound, vesicle formation in specific solvent systems would involve the arrangement of the molecules into a bilayer structure, with the dodecyl chains forming a nonpolar interior and the anisole headgroups exposed to the more polar solvent environment. A structurally similar compound, 4-dodecylbenzene sulfonic acid (DBSA), has been shown to undergo a concentration-driven micelle-to-vesicle transition in aqueous solution. rsc.org An increase in the concentration of DBSA leads to the formation of unilamellar vesicles coexisting with micelles. rsc.org This behavior in a related single-chain amphiphile suggests that this compound could potentially form vesicles under tailored solvent conditions.

Table 1: Comparison of Critical Micelle Concentrations (CMC) for Amphiphilic Molecules in Different Media

| Amphiphile | Solvent | CMC (mM) | Reference |

| 4-Dodecylbenzene Sulfonic Acid | Water | ~0.53 | rsc.org |

| Sodium Dodecyl Sulfate | Water | 8.2 | Generic Value |

| Lecithin | Cyclohexane | 0.5 - 1.5 | Generic Value |

| This compound | Nonpolar Organic Solvent (Hypothetical) | To be determined |

This table includes data for analogous compounds to provide context for the potential behavior of this compound.

Role in Ordered Aggregates and Nanostructures

Beyond simple micelles and vesicles, this compound can serve as a building block for more complex ordered aggregates and nanostructures. The interplay of van der Waals forces between the dodecyl chains and π-stacking interactions between the aromatic rings of the anisole headgroups can lead to the formation of various liquid crystalline phases, such as lamellar, hexagonal, and cubic phases, particularly at higher concentrations.

The formation of these ordered structures is highly dependent on factors such as concentration, temperature, and the presence of additives. For instance, the addition of a polar solvent to a concentrated solution of this compound in a nonpolar solvent could induce a phase transition from reverse micelles to a lamellar phase.

Furthermore, this compound can be utilized in the template-assisted synthesis of nanostructures. The self-assembled aggregates of this compound can act as soft templates for the synthesis of inorganic nanomaterials with controlled morphology and size. For example, the reverse micelles of this compound in a nonpolar solvent could serve as nanoreactors for the synthesis of metal or semiconductor nanoparticles. The size of the nanoparticles would be constrained by the dimensions of the micellar core.

Utilization in Interface Science and Surface Modification Research

The amphiphilic character of this compound makes it surface-active, meaning it will preferentially adsorb at interfaces, such as liquid-vapor, liquid-liquid, and solid-liquid interfaces. This property is central to its application in interface science and surface modification.

Adsorption Behavior at Solid-Liquid or Liquid-Liquid Interfaces

At a solid-liquid interface, this compound can adsorb onto the solid surface, modifying its surface properties. The nature of the adsorption depends on the polarity of the solid surface and the solvent. On a polar solid surface immersed in a nonpolar solvent, the anisole headgroups would preferentially adsorb to the surface, leaving the dodecyl chains extending into the solvent. This would render the surface more hydrophobic. Conversely, on a nonpolar surface in a polar solvent, the dodecyl chains would adsorb, and the anisole headgroups would face the solvent, making the surface more hydrophilic.

At a liquid-liquid interface, such as an oil-water interface, this compound will orient itself with the dodecyl tail in the oil phase and the anisole head in the water phase. This adsorption lowers the interfacial tension between the two liquids, a key principle in emulsification and stabilization of emulsions. The effectiveness of this compound as an interfacial tension reducer would depend on its concentration and the nature of the oil and aqueous phases.

Formation of Monolayers or Multilayers for Surface Engineering

A significant application of this compound in surface engineering is its ability to form self-assembled monolayers (SAMs) on various substrates. By immersing a suitable substrate in a dilute solution of this compound, a highly ordered, single-molecule-thick layer can be formed on the surface. The packing density and orientation of the molecules within the monolayer are governed by the interactions between the headgroups and the substrate, as well as the intermolecular interactions between the alkyl chains.

The formation of a well-ordered monolayer of this compound can dramatically alter the surface properties of the substrate, including its wettability, adhesion, and friction. For example, a monolayer with the dodecyl chains oriented away from the surface would create a low-energy, hydrophobic surface.

Building upon monolayer formation, multilayer structures can be fabricated using techniques such as the Langmuir-Blodgett method. This would involve the layer-by-layer deposition of this compound molecules, allowing for precise control over the thickness and architecture of the resulting film. Such multilayer assemblies could find applications in areas such as organic electronics, sensor technology, and biocompatible coatings.

Table 2: Potential Surface Properties Modified by this compound Monolayers

| Substrate | Monolayer Orientation | Resulting Surface Property | Potential Application |

| Hydrophilic (e.g., Silicon Dioxide) | Anisole headgroup down, dodecyl tail up | Hydrophobic, Low Adhesion | Anti-fouling coatings, Low-friction surfaces |

| Hydrophobic (e.g., Graphite) | Dodecyl tail down, anisole headgroup up | More Hydrophilic | Improved biocompatibility, Sensor functionalization |

Advanced Analytical Methodologies for 4 Dodecylanisole Quantification and Purity Assessment in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. creative-proteomics.com For 4-dodecylanisole, both gas and liquid chromatography are invaluable tools for achieving high-resolution separation and accurate quantification.

Gas Chromatography (GC) with Various Detection Methods (FID, MS) for Purity Analysis and Reaction Monitoring

Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. researchgate.net The choice of stationary phase is critical and is based on the principle of "like dissolves like," with non-polar columns often being a good starting point for non-polar analytes. sigmaaldrich.com

For purity analysis, a sample of this compound is volatilized and carried by an inert gas through a capillary column. lcservicesltd.co.uk Impurities, even those with similar boiling points, can be separated based on their interactions with the stationary phase. The temperature of the GC oven is carefully controlled and can be programmed to ramp up, which helps in eluting a wide range of compounds with varying volatilities. lcservicesltd.co.uk

Two common detectors used in conjunction with GC for the analysis of this compound are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Flame Ionization Detector (FID): The FID is a robust and widely used detector that offers high sensitivity for organic compounds. As the separated components elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of the analyte. lcservicesltd.co.uk This makes FID an excellent choice for quantitative analysis and determining the purity of a this compound sample by comparing the peak area of the main component to the total area of all detected peaks.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, making it a powerful tool for identification. shimadzu.eu The MS detector ionizes the eluting compounds, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). shimadzu.com The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification of this compound and any impurities present. This is particularly useful for confirming the identity of unexpected peaks in a chromatogram.

Reaction monitoring is another critical application of GC. chromservis.eu By taking small aliquots from a reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of reactants and the formation of this compound and any byproducts. This real-time information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. waters.com

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-5MS) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector (FID) Temp. | 280-320 °C |

| Detector (MS) Source Temp. | 230-250 °C |

| MS Mass Range | 50-500 m/z |

High-Performance Liquid Chromatography (HPLC) for Separation of Isomers and Related Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. shimadzu.commdpi.com In the context of this compound, HPLC is particularly valuable for the separation of its positional isomers (e.g., 2-dodecylanisole and 3-dodecylanisole) and other structurally related compounds. researchgate.net

The separation in HPLC is achieved by the differential distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. mdpi.com The choice of both the stationary phase and the mobile phase is crucial for achieving the desired separation.

For the separation of isomers of dodecylanisole, which are non-polar, a reversed-phase HPLC setup is typically employed. In this mode, the stationary phase is non-polar (e.g., C18- or C8-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The more non-polar isomers will interact more strongly with the stationary phase and thus have longer retention times. Fine-tuning the mobile phase composition (gradient elution) can optimize the separation of closely eluting isomers. researchgate.net

The detection in HPLC is commonly performed using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. scielo.br A diode array detector (DAD) can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.net

Table 2: Illustrative HPLC Conditions for Isomer Separation

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 50% B to 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Column Temperature | 25-40 °C |

Hyphenated Techniques for Online Analysis (GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a detection method, offer the best of both worlds by providing high-resolution separation and sensitive, specific detection. longdom.org GC-MS and LC-MS are powerful tools for the comprehensive analysis of this compound in complex research samples.

GC-MS: As previously mentioned, the coupling of Gas Chromatography with Mass Spectrometry is a robust technique for both qualitative and quantitative analysis. creative-proteomics.comrsc.orglcms.cz Its strength lies in the high separation efficiency of capillary GC and the definitive identification capabilities of MS. creative-proteomics.com In research contexts, GC-MS is invaluable for confirming the structure of synthesized this compound, identifying trace impurities, and elucidating the structures of byproducts formed during a reaction.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection sensitivity and selectivity of mass spectrometry. creative-proteomics.comlongdom.orgrsc.org This technique is particularly advantageous for analyzing compounds that are not amenable to GC. shimadzu.com For this compound and its related compounds, LC-MS can be used to analyze reaction mixtures directly, often with minimal sample preparation. creative-proteomics.com The use of soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the analysis of the intact molecule, providing molecular weight information. shimadzu.com Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org

Spectrophotometric Methods for Concentration Determination in Solution (if applicable, e.g., UV-Vis of derivatives)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of an analyte in solution, provided the analyte absorbs light in the UV-Vis region. scielo.briosrjournals.org this compound, with its aromatic ring, exhibits absorbance in the UV range, which can be exploited for its quantification.

To determine the concentration of a this compound solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scielo.br The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert's law.

While direct UV-Vis spectrophotometry is straightforward, its selectivity can be limited if other components in the sample also absorb at the same wavelength. pharaohacademy.com In such cases, derivatization of this compound to form a colored complex with a unique λmax can enhance selectivity and sensitivity. Another approach is to use derivative spectrophotometry, which can help to resolve overlapping spectral bands. pharaohacademy.com

Microfluidic and Lab-on-a-Chip Approaches for Rapid Synthesis Monitoring and Analysis

Microfluidic and lab-on-a-chip technologies represent a paradigm shift in chemical analysis, offering the potential for rapid, high-throughput, and automated analysis with minimal sample and reagent consumption. nih.govmdpi.com These miniaturized systems integrate multiple laboratory functions, such as sample handling, mixing, reaction, separation, and detection, onto a single chip. utwente.nl

For this compound synthesis, a microfluidic reactor could be used to perform the reaction under precisely controlled conditions. mdpi.com The output of the reactor could be directly coupled to an on-chip analytical module, such as a micro-separation channel or a miniaturized detector, for real-time monitoring of the reaction progress. americanpharmaceuticalreview.com This would allow for rapid optimization of synthesis parameters and immediate feedback on product purity.

While the application of microfluidics specifically to this compound analysis is an emerging area, the technology holds significant promise for the future of chemical synthesis and analysis, enabling faster discovery and development cycles. nih.gov

Environmental Transformation Pathways and Degradation Mechanisms of 4 Dodecylanisole in Research Settings

Photochemical Degradation Studies under Controlled Laboratory Conditions

Photochemical degradation, or photolysis, involves the breakdown of molecules by absorbing light energy, particularly in the ultraviolet (UV) portion of the electromagnetic spectrum. wikipedia.org For aromatic compounds like 4-dodecylanisole, this process is initiated when the molecule absorbs photons, leading to an electronically excited state. wikipedia.org This excited state can then undergo various reactions, leading to degradation.

Role of UV Radiation in Aromatic Ring Cleavage or Alkyl Chain Oxidation

UV radiation possesses sufficient energy to break chemical bonds within the this compound molecule. eupegypt.comvecortech.com The degradation can proceed through two primary pathways: reactions involving the aromatic ring and reactions involving the dodecyl alkyl chain.

Aromatic Ring Reactions: The anisole (B1667542) group (a methoxy (B1213986) group on a benzene (B151609) ring) is the primary chromophore, meaning it is responsible for absorbing UV light. Upon excitation, the aromatic ring becomes susceptible to attack. While direct cleavage of the highly stable benzene ring is energetically demanding, UV radiation can facilitate oxidative processes that lead to ring-opening. More commonly, UV exposure can lead to the cleavage of the methoxy group or addition reactions to the ring. Studies on other p-alkylanisoles have shown that electrochemical oxidation, which can simulate certain aspects of photochemical oxidation, can result in oxidation of the aromatic nucleus. lookchem.com This can lead to the formation of radical cations, which are highly reactive intermediates. acs.org

Alkyl Chain Oxidation: The long dodecyl chain is also a potential site for photochemical reactions. UV light can promote the formation of free radicals by breaking C-H bonds, particularly at positions activated by the aromatic ring (benzylic positions, although in this compound the chain is not directly benzylic in the typical sense). uvsolutionsmag.com These alkyl radicals can then react with atmospheric oxygen to form peroxy radicals, initiating a chain reaction of auto-oxidation that can lead to the formation of alcohols, ketones, and carboxylic acids along the alkyl chain, or even chain scission. wikipedia.orguvsolutionsmag.com Research on the photocatalytic oxidation of similar aromatic hydrocarbons has identified the formation of hydroperoxides as key intermediates, which can subsequently degrade into ketones and alcohols. psu.edu

Identification of Photodegradation Products

Specific experimental identification of the photodegradation products of this compound is not widely available in published literature. However, based on the degradation pathways of analogous compounds like other alkylanisoles and alkylphenols, several products can be anticipated.

Products from Ring Modification: Hydroxylated derivatives are common photodegradation products of aromatic compounds, formed through the reaction with photochemically generated hydroxyl radicals. gdut.edu.cn This could lead to the formation of dodecyl-methoxyphenols. Further oxidation could yield quinone-type structures, a known pathway for phenols and their ethers. acs.org

Products from Methoxy Group Cleavage: A primary reaction pathway for anisoles is demethylation, which would transform this compound into this compound. This phenol (B47542) could then undergo further, more rapid, degradation.

Products from Alkyl Chain Degradation: Oxidation along the dodecyl chain would likely produce a series of oxygenated derivatives, including various dodecanols, dodecanones, and carboxylic acids. Complete mineralization to carbon dioxide and water is the ultimate fate under ideal photocatalytic conditions. researchgate.net

Oxidative Degradation Mechanisms in Chemical Systems

Oxidative degradation is a critical pathway for the transformation of organic pollutants in the environment. This process involves the reaction of the compound with various oxidizing agents, particularly reactive oxygen species (ROS).

Reaction with Reactive Oxygen Species (ROS) in Model Systems

Reactive Oxygen Species (ROS) are a group of highly reactive molecules derived from oxygen, including the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and singlet oxygen (¹O₂). wikipedia.orgsmw.ch The hydroxyl radical is one of the most powerful oxidants in aqueous environments and is non-selective in its reactions. nist.gov

In model systems designed to study environmental oxidation, the reaction of this compound with ROS would likely proceed via two main mechanisms:

Hydroxyl Radical Addition: The •OH radical can add to the electron-rich aromatic ring of this compound. This forms a hydroxycyclohexadienyl radical intermediate, which can then be further oxidized to form hydroxylated byproducts, such as 4-dodecyl-2-methoxyphenol.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the dodecyl side chain. nist.gov This generates a carbon-centered radical on the alkyl chain, which then reacts rapidly with molecular oxygen to form a peroxyl radical. This initiates a cascade of oxidative reactions leading to chain degradation, as described in the photochemical section. nih.gov

The relative importance of these two pathways depends on the reaction conditions. The long alkyl chain of this compound provides numerous sites for hydrogen abstraction.

Catalytic Oxidation Studies for Waste Treatment Methodologies (Academic Focus)

Catalytic oxidation represents a promising technology for the treatment of wastewater containing persistent organic pollutants like alkylphenols and their derivatives. acs.orgacs.org These academic studies often focus on developing efficient and selective catalysts for breaking down these compounds, sometimes into valuable chemical intermediates. While specific studies on this compound are limited, extensive research on other alkylphenols provides a strong model for its expected behavior.

These studies typically employ a catalyst and a strong oxidant, such as hydrogen peroxide (H₂O₂), under controlled temperature and solvent conditions. acs.orgacs.orgresearchgate.net A common class of catalysts investigated for this purpose is polyoxometalates (POMs), particularly those incorporating vanadium. acs.orgacs.org The research focus is often on achieving high conversion of the starting material and high selectivity towards specific products, such as p-benzoquinones, which are valuable industrial chemicals. acs.org

Below is a table summarizing findings from catalytic oxidation studies on various alkylphenols, which serve as structural analogs for this compound.

| Substrate | Catalyst System | Oxidant | Primary Product | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3,6-Trimethylphenol (TMP) | Divanadium-substituted polyoxotungstate | H₂O₂ | 2,3,5-Trimethyl-p-benzoquinone | >99 | acs.org |

| 2,6-Dimethylphenol (2,6-DMP) | V₂-POM / N-CNTs | H₂O₂ | 2,6-Dimethyl-p-benzoquinone | 96 | acs.org |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | V₂-POM / N-CNTs | H₂O₂ | 2,6-Di-tert-butyl-p-benzoquinone | 98 | acs.org |

| p-Alkylphenols | Chemomimetic biocatalytic system (P450-based) | - | Alkyl chain hydroxylated products | - | pnas.orgnih.gov |

These studies demonstrate that the aromatic ring, particularly when activated by a hydroxyl group (as would be the case if this compound were first demethylated), is susceptible to catalytic oxidation. Other biocatalytic systems have shown success in selectively oxidizing the aliphatic C-H bonds in alkylphenols. pnas.orgnih.gov

Hydrolytic Stability of the Methoxy Group and Ester Linkages in Derivatives

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.org The stability of a compound to hydrolysis is an important factor in its environmental persistence.

The ether bond in the methoxy group of this compound is generally considered to be highly stable against hydrolysis under typical environmental conditions (i.e., neutral pH). The cleavage of such aryl-alkyl ether bonds typically requires harsh conditions, such as high temperatures and the presence of strong acids or bases, which are not common in most natural water bodies. Therefore, direct hydrolysis of the methoxy group is not expected to be a significant degradation pathway for this compound in the environment.

However, the term "derivatives" implies that related compounds might be synthesized from this compound that contain more easily hydrolyzed functional groups, such as ester linkages. The hydrolysis of esters is a well-understood process and is significantly more facile than ether hydrolysis. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, an ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. This reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of an ester is irreversible and yields an alcohol and a carboxylate salt. libretexts.org

The rate of ester hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the molecule. For any ester derivative of this compound, this hydrolytic pathway would be a primary consideration for its environmental degradation.

Biotransformation Studies in Defined Microbial Cultures (Focus on Mechanism, not environmental impact or ecotoxicity)

The biotransformation of this compound by microorganisms is expected to proceed through one or more enzymatic pathways that modify its chemical structure, typically increasing its polarity. Research on analogous compounds suggests that bacteria and fungi would employ different primary mechanisms to initiate degradation. Key transformation routes include O-demethylation of the ether linkage, hydroxylation and subsequent cleavage of the aromatic ring, and oxidation of the alkyl side chain.

A primary step in the metabolism of this compound would likely be the cleavage of the ether bond (O-demethylation) to yield 4-dodecylphenol (B94205) and formaldehyde. This reaction is a common microbial strategy for metabolizing aromatic ethers. Following this initial step, the resulting 4-dodecylphenol becomes the substrate for further degradation, pathways for which have been extensively studied, particularly for the structurally similar nonylphenol (NP).

Bacterial degradation, especially by strains of Sphingomonas, often proceeds via an unusual ipso-hydroxylation mechanism. nih.gov In this pathway, a monooxygenase enzyme attacks the carbon atom on the aromatic ring that is attached to the alkyl chain (ipso position). This leads to the formation of an unstable intermediate that resolves into hydroquinone (B1673460) and the corresponding alcohol, which in the case of 4-dodecylphenol would be 1-dodecanol. The enzyme responsible for this in Sphingomonas sp. strain NP5, nonylphenol monooxygenase (NmoA), has been shown to have a broad substrate specificity for various alkylphenols. mdpi.com The resulting hydroquinone is then susceptible to ring fission, catalyzed by dioxygenase enzymes, which opens up the aromatic ring to produce aliphatic acids that can enter central metabolism. researchgate.net

In contrast, fungal biotransformation often involves different enzymatic machinery. White-rot fungi, such as Phanerochaete chrysosporium, are known to degrade nonylphenol using intracellular cytochrome P450 monooxygenases. asm.org These enzymes typically hydroxylate the alkyl side chain rather than the aromatic ring. microbiologyresearch.orgmicrobiologyresearch.org This creates more polar metabolites that can undergo further oxidation. Additionally, some fungi secrete extracellular oxidative enzymes like laccases. microbiologyresearch.orgmicrobiologyresearch.org These enzymes can oxidize the phenolic group, generating phenoxy radicals that can subsequently polymerize, forming larger, insoluble molecules. microbiologyresearch.orgmicrobiologyresearch.org

An alternative or concurrent pathway involves the degradation of the dodecyl side chain. This typically occurs through terminal oxidation (ω-oxidation) of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting phenylalkanoic acid can then be progressively shortened by two-carbon units via the β-oxidation pathway, a mechanism well-documented for the degradation of linear alkylbenzene sulfonates (LAS). hibiscuspublisher.com

The specific pathway utilized by a given microorganism can depend on the structure of the alkyl chain. For instance, studies on nonylphenol isomers show that bacteria like Sphingobium amiense can rapidly degrade isomers with less branching at the alpha-carbon, while degradation is less efficient for highly branched structures. tandfonline.com In contrast, Sphingomonas cloacae has been shown to degrade a wider range of branched isomers at similar rates. tandfonline.com

The table below summarizes key findings from studies on compounds structurally related to this compound.

| Microorganism | Analogous Substrate | Key Enzyme(s) | Primary Degradation Mechanism/Pathway | Metabolites |

| Sphingomonas sp. strain TTNP3 | Nonylphenol | Monooxygenase, Hydroquinone-1,2-dioxygenase | Ipso-hydroxylation of the phenolic ring, followed by ring cleavage. nih.govresearchgate.net | Hydroquinone, Nonanol. jmb.or.kr |

| Sphingomonas sp. NP5 | Nonylphenol, Bisphenols | Nonylphenol monooxygenase (NmoA) | Broad-specificity mono-oxygenation attacking the ipso-carbon. mdpi.com | Hydroxylated intermediates. |

| Phanerochaete chrysosporium | Nonylphenol | Cytochrome P450 monooxygenases | Intracellular hydroxylation of the alkyl side chain. asm.org | Hydroxylated nonylphenol. |

| Aquatic Fungi (Clavariopsis aquatica) | Nonylphenol | Laccases, Hydroxylases | Extracellular oxidative coupling; intracellular hydroxylation and shortening of the alkyl chain. microbiologyresearch.orgmicrobiologyresearch.org | Higher molecular weight polymers, 4-hydroxybenzoic acid. microbiologyresearch.orgmicrobiologyresearch.org |

| Pseudomonas sp. | Long-chain alkylphenols | Phenol hydroxylase, Catechol 1,2-dioxygenase | Hydroxylation of the aromatic ring (ortho-position), followed by ortho-cleavage. nih.gov | Catechol derivatives. nih.gov |